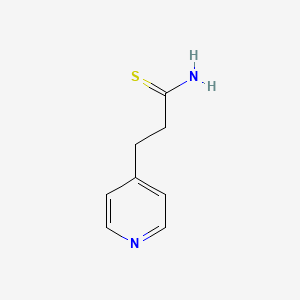![molecular formula C14H17N3O2 B2583432 [4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid CAS No. 1374506-03-2](/img/structure/B2583432.png)
[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid, or 4-ABP, is an organic compound that has been widely studied in the fields of medicinal chemistry and biochemistry. It is an important intermediate in the synthesis of various drugs, as well as a promising therapeutic agent in its own right.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications
Chemical Synthesis and Characterization : Pyrazole derivatives are synthesized through various chemical reactions, involving condensation, treatment with specific reagents like aldehydes, and recrystallization from ethanol. These compounds are characterized using techniques such as mass spectrometry, FT-IR, and NMR spectroscopy, providing insights into their structural and chemical properties (Nayak & Poojary, 2019).
Docking Studies for Potential Inhibitory Action : Docking studies with human proteins, such as the prostaglandin reductase, highlight the potential inhibitory actions of these compounds, suggesting their utility in exploring new therapeutic agents (Nayak & Poojary, 2019).
Antioxidant and Anticancer Activities
Antioxidant Activity : Research on complexes constructed from pyrazole-acetamide derivatives demonstrates significant antioxidant activity, underlining the importance of these compounds in combating oxidative stress, which is linked to numerous diseases (Chkirate et al., 2019).
Anticancer Activity : Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives show that they exhibit potent inhibitory activity against specific cancer cell lines, indicating the potential of these compounds in the development of new anticancer drugs (Abdellatif et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition : Schiff base derivatives of pyrazole compounds have been shown to be effective corrosion inhibitors for mild steel in acidic solutions, highlighting their potential industrial application in protecting metals from corrosion (Al-amiery et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid may also interact with various biological targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways and their downstream effects.
Eigenschaften
IUPAC Name |
2-[4-[(4-aminophenyl)methyl]-3,5-dimethylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)17(16-9)8-14(18)19/h3-6H,7-8,15H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNGIWNWIZRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

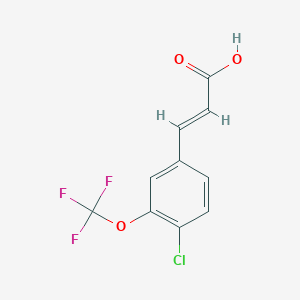
![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)
![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)
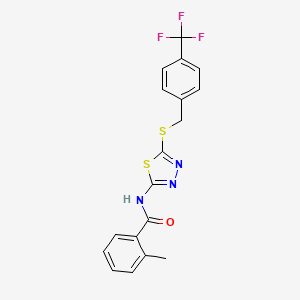
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)
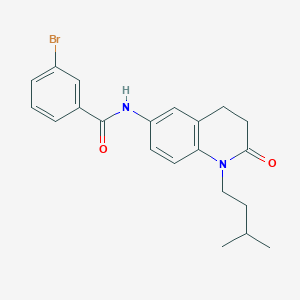
![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2583364.png)
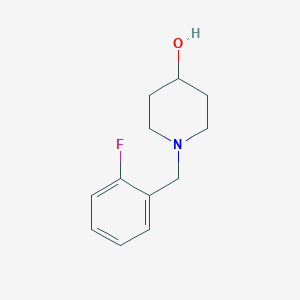
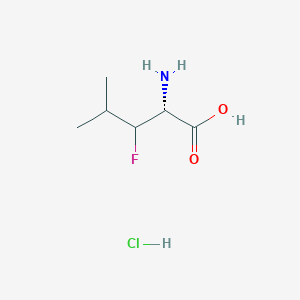
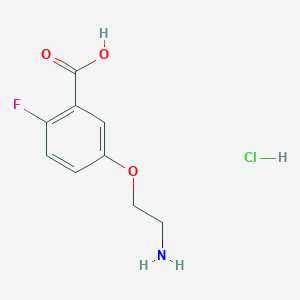
![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)
![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)
